

Application Notes & Experimental Protocols:

2,6-Dichloro-N-methoxy-N-methylisonicotinamide

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Compound of Interest

Compound Name: 2,6-Dichloro-N-methoxy-N-methylisonicotinamide

Cat. No.: B3038277

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Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of **2,6-Dichloro-N-methoxy-N-methylisonicotinamide**. This versatile bifunctional reagent incorporates a Weinreb amide moiety on a 4-pyridyl scaffold, flanked by two reactive chlorine atoms. This unique structure allows for selective and sequential transformations, making it a valuable building block in modern synthetic chemistry. We will delve into the core principles of its reactivity, provide detailed, field-tested protocols for key transformations such as Weinreb ketone synthesis and palladium-catalyzed cross-coupling reactions, and offer expert insights into optimizing experimental outcomes.

Compound Profile and Core Reactivity

1.1. Physicochemical Properties

2,6-Dichloro-N-methoxy-N-methylisonicotinamide is a stable, crystalline solid at room temperature. Its structure presents two primary sites for chemical modification: the Weinreb

amide at the C4 position and the chloro-substituents at the C2 and C6 positions of the pyridine ring.

Property	Value	Source
CAS Number	848498-98-6	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₈ Cl ₂ N ₂ O ₂	[1] [2] [4]
Molecular Weight	235.07 g/mol	[1]
Appearance	Off-white to yellow solid	N/A
Storage	Inert atmosphere, 2-8°C	[1]

1.2. Principles of Reactivity

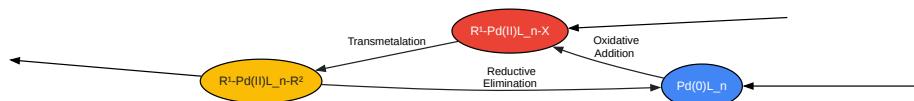
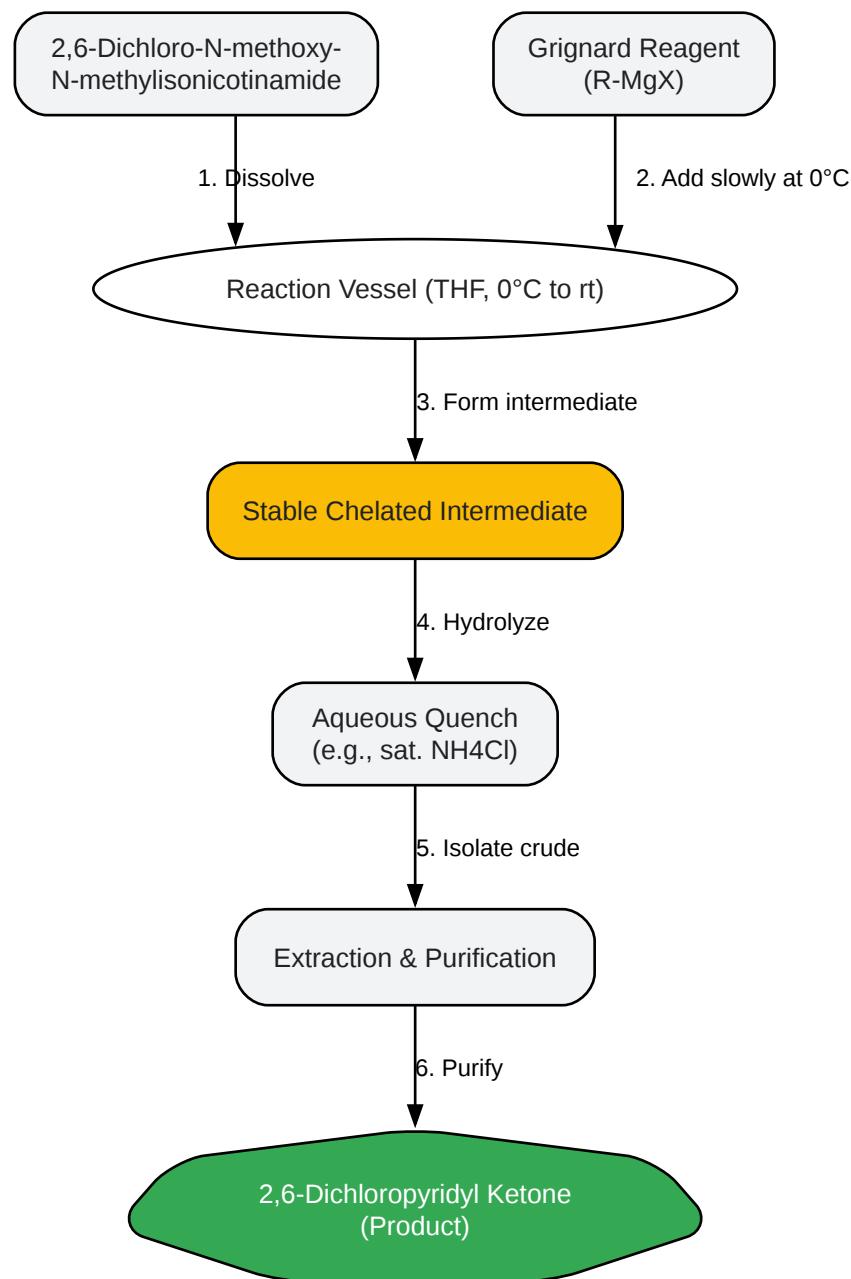
The utility of this reagent is rooted in the distinct reactivity of its two functional domains.

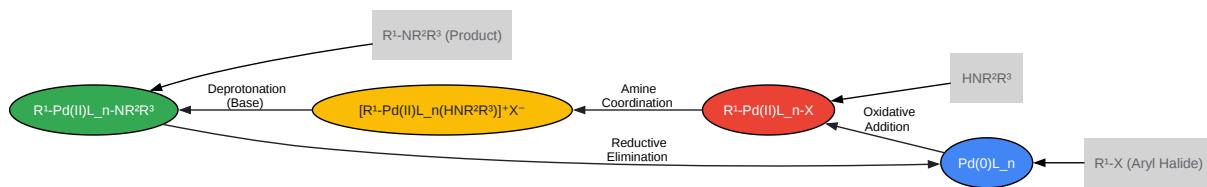
- The Weinreb-Nahm Amide: The N-methoxy-N-methylamide group is a privileged acylating agent. Upon nucleophilic attack by organometallic reagents (e.g., Grignard or organolithiums), it forms a highly stable, five-membered chelated tetrahedral intermediate.[\[5\]](#) [\[6\]](#) This intermediate resists further addition and subsequent collapse, which typically leads to over-addition and alcohol formation in reactions with esters or acid chlorides.[\[5\]](#)[\[7\]](#)[\[8\]](#) A simple acidic or aqueous workup gently hydrolyzes this intermediate to yield the desired ketone.[\[5\]](#) This allows for the precise synthesis of ketones from a carboxylic acid derivative in high yields.[\[6\]](#)[\[8\]](#)
- The 2,6-Dichloropyridine Core: The two chlorine atoms on the electron-deficient pyridine ring are excellent leaving groups, rendering these positions susceptible to a variety of transition-metal-catalyzed cross-coupling reactions. This enables the strategic formation of carbon-carbon and carbon-heteroatom bonds. Key transformations include the Suzuki-Miyaura coupling for arylation or vinylation[\[9\]](#)[\[10\]](#) and the Buchwald-Hartwig amination for the introduction of nitrogen-based nucleophiles.[\[11\]](#)[\[12\]](#) The differential reactivity of the chloro-positions can often be exploited for sequential, site-selective modifications.

Application I: Weinreb Ketone Synthesis

This protocol details the reaction of **2,6-Dichloro-N-methoxy-N-methylisonicotinamide** with an organometallic reagent to synthesize the corresponding ketone. The primary advantage of this method is the prevention of over-addition to form a tertiary alcohol, a common side reaction with other acylating agents.[5][8]

Diagram: Weinreb Ketone Synthesis Workflow





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